molecular formula C18H14F3NO3 B2644584 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzofuran-2-carboxamide CAS No. 1351615-87-6

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzofuran-2-carboxamide

Cat. No.: B2644584
CAS No.: 1351615-87-6
M. Wt: 349.309
InChI Key: RJZVQEMSTCRCKX-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have a wide range of biological and pharmacological applications . They have attracted considerable attention in the field of drug invention and development .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is versatile and unique, making them suitable for various biological and pharmacological applications .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, the reductive coupling of 4-unsubstituted benzofuran-2,3-diones with ketones can produce 3-hydoxy-3-(1-hydroxyalkyl)benzofuran-2(3H)-ones .

Scientific Research Applications

Synthesis and Characterization

One significant application of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzofuran-2-carboxamide derivatives involves their synthesis and characterization for various scientific purposes. For example, a novel series of 2-Azetidinone derivatives, integrated with quinoline, pyrazole, and benzofuran moieties, exhibited promising yields through cyclocondensation reactions. The synthesized compounds were substantiated through spectral studies and showed potential for in vitro antibacterial activity against certain pathogenic bacteria (Idrees et al., 2020).

Magnetic and Supramolecular Properties

Research into the magnetic and supramolecular properties of compounds related to benzofuran-2-carboxamide is another significant area of application. For instance, tetranuclear [Cu-Ln]2 single molecule magnets were synthesized using a trianionic ligand related to benzofuran-2-carboxamide, which yielded high-spin species and behaved as single molecule magnets, indicating their potential in magnetic and supramolecular chemistry (Costes et al., 2008).

Neuroprotective and Antioxidant Activities

Several studies have focused on the neuroprotective and antioxidant activities of benzofuran-2-carboxamide derivatives. A study synthesized a series of novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. Among the derivatives, certain compounds showed considerable protection against excitotoxic neuronal cell damage and also demonstrated ROS scavenging and antioxidant activities (Cho et al., 2015).

Anticancer Activities and Inhibition of NF-κB

Another area of application is in the development of anticancer agents and inhibitors of NF-κB activity. Benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed and synthesized with the aim of developing novel scaffolds as anticancer agents. These compounds exhibited potent cytotoxic activities against various cancer cell lines and inhibited LPS-induced NF-κB transcriptional activity, with structure-activity relationship studies highlighting the potential of certain scaffolds in cancer treatment (Choi et al., 2015).

Mechanism of Action

While the specific mechanism of action for “N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzofuran-2-carboxamide” is not available, benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have potential applications in many aspects, making them potential natural drug lead compounds . They have attracted more and more attention from chemical and pharmaceutical researchers worldwide .

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c19-18(20,21)17(24,13-7-2-1-3-8-13)11-22-16(23)15-10-12-6-4-5-9-14(12)25-15/h1-10,24H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZVQEMSTCRCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3O2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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